molecular formula C25H17N3O6 B11564582 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate

Cat. No.: B11564582
M. Wt: 455.4 g/mol
InChI Key: CSRNVQWHTCBPKL-CVKSISIWSA-N
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Description

This compound is characterized by its unique structure, which includes a naphthalene carboxylate group, a nitrophenyl group, and a hydroxyphenylformamido group

Preparation Methods

The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-hydroxyphenylformamide with 2-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .

Chemical Reactions Analysis

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Condensation: The formamido group can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE include:

Properties

Molecular Formula

C25H17N3O6

Molecular Weight

455.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H17N3O6/c29-22-11-4-3-9-20(22)24(30)27-26-15-16-12-13-23(21(14-16)28(32)33)34-25(31)19-10-5-7-17-6-1-2-8-18(17)19/h1-15,29H,(H,27,30)/b26-15+

InChI Key

CSRNVQWHTCBPKL-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC(=O)C4=CC=CC=C4O)[N+](=O)[O-]

Origin of Product

United States

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